molecular formula C9H6BrNO2 B2594286 Methyl 4-bromo-2-isocyanobenzoate CAS No. 1835172-50-3

Methyl 4-bromo-2-isocyanobenzoate

Cat. No. B2594286
CAS RN: 1835172-50-3
M. Wt: 240.056
InChI Key: FWBYUAMMTHAWDB-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-isocyanobenzoate is a chemical compound that belongs to the class of isocyanobenzoates. It is a white crystalline solid that is commonly used in scientific research as a building block for the synthesis of various compounds.

Scientific Research Applications

Structure-Property Relationships

Methyl 4-bromo-2-isocyanobenzoate and similar compounds have been studied for their structure-property relationships, particularly in the context of bromobenzoic acids. Research by Zherikova et al. (2016) investigated the thermodynamics of sublimation, fusion, vaporization, and solubility of bromobenzoic acids, including isomeric bromo-methylbenzoic acids. Their work provides insights into specific interactions in liquid and crystal phases of these compounds, which can be crucial for understanding the properties of Methyl 4-bromo-2-isocyanobenzoate (Zherikova et al., 2016).

Synthesis and Characterization

The synthesis of related compounds, such as Methyl 4-bromo-2-methoxybenzoate, has been reported, indicating potential methodologies for synthesizing Methyl 4-bromo-2-isocyanobenzoate. Chen Bing-he (2008) described the synthesis process, which could be relevant for the synthesis of Methyl 4-bromo-2-isocyanobenzoate, providing a framework for understanding its chemical formation (Chen Bing-he, 2008).

properties

IUPAC Name

methyl 4-bromo-2-isocyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-11-8-5-6(10)3-4-7(8)9(12)13-2/h3-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBYUAMMTHAWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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